5-nitro-N~4~-phenyl-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
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Overview
Description
5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine is a complex organic compound with the molecular formula C18H18N6O2. It is characterized by a pyrimidine ring substituted with nitro, phenyl, and phenylethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl and phenylethyl groups may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N4-(2,5-dimethoxyphenyl)-5-nitro-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine: Similar structure with additional methoxy groups.
N4-(2-chlorophenyl)-5-nitro-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine: Similar structure with a chlorine substituent.
Uniqueness
5-nitro-N4-phenyl-N2-(2-phenylethyl)pyrimidine-2,4,6-triamine is unique due to its specific combination of nitro, phenyl, and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N6O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-nitro-4-N-phenyl-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O2/c19-16-15(24(25)26)17(21-14-9-5-2-6-10-14)23-18(22-16)20-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H4,19,20,21,22,23) |
InChI Key |
BTIFOVNCKPEWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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